5,7-Dioxooctanoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 257822. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

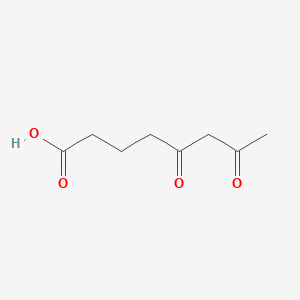

2D Structure

3D Structure

Properties

CAS No. |

51568-19-5 |

|---|---|

Molecular Formula |

C8H12O4 |

Molecular Weight |

172.18 g/mol |

IUPAC Name |

5,7-dioxooctanoic acid |

InChI |

InChI=1S/C8H12O4/c1-6(9)5-7(10)3-2-4-8(11)12/h2-5H2,1H3,(H,11,12) |

InChI Key |

JOQHEPMHRUHJFD-UHFFFAOYSA-N |

SMILES |

CC(=O)CC(=O)CCCC(=O)O |

Canonical SMILES |

CC(=O)CC(=O)CCCC(=O)O |

Other CAS No. |

51568-19-5 |

Pictograms |

Irritant |

Origin of Product |

United States |

Contextualizing 5,7 Dioxooctanoic Acid Within Dicarboxylic Acid Research

Dicarboxylic acids, organic compounds containing two carboxylic acid functional groups, are a cornerstone of organic chemistry. 5,7-Dioxooctanoic acid is a specific type of dicarboxylic acid that also contains a β-diketone functional group. acs.org This dual functionality makes it a subject of interest in various research areas.

In the field of environmental science, research has explored the role of aliphatic β-dicarbonyl acids like this compound as model compounds that may contribute to the formation of disinfection byproducts, such as trihalomethanes (THMs), in chlorinated drinking water. acs.org Studies have shown that this compound can form significant amounts of chloroform (B151607) upon chlorination. acs.org

Furthermore, in the realm of analytical chemistry, this compound has been utilized as an internal standard in tandem mass spectrometry methods developed for newborn screening. researchgate.netpsu.edu Specifically, it has been employed in assays for quantifying succinylacetone, a marker for the metabolic disorder tyrosinemia type I. psu.edu

Historical Perspectives on the Study of β Dicarbonyl Compounds in Chemical Systems

The study of β-dicarbonyl compounds, also known as 1,3-dicarbonyls, has a rich history in organic chemistry. orgoreview.comwikipedia.org These compounds are characterized by the presence of two carbonyl groups separated by a single carbon atom. fiveable.me This arrangement imparts unique chemical properties, most notably the heightened acidity of the α-hydrogen located on the intervening carbon. fiveable.mepressbooks.pubvpscience.org

A key phenomenon observed in β-dicarbonyl compounds is keto-enol tautomerism. orgoreview.comacs.orgpearson.com This is a rapid interconversion between the keto form (containing the C=O bond) and the enol form (containing a C=C bond and a hydroxyl group). orgoreview.com While the keto form is generally more stable for simple carbonyl compounds, the enol form can be significantly stabilized in β-dicarbonyls through intramolecular hydrogen bonding and conjugation, often forming a stable six-membered ring. orgoreview.com The equilibrium between these two forms can be influenced by factors such as the solvent. rsc.orgcdnsciencepub.com

The synthetic utility of β-dicarbonyl compounds has been recognized for a long time. The Claisen condensation, a classic method for forming carbon-carbon bonds, is a primary route for synthesizing β-diketones and β-keto esters. wikipedia.orgnih.gov These compounds are valuable intermediates in organic synthesis, serving as precursors for a wide array of more complex molecules, including various heterocyclic compounds. fiveable.menih.gov

Structural Features and Research Significance of the 5,7 Dioxooctanoic Acid Motif

Established Synthetic Pathways for this compound and its Analogs

The synthesis of this compound, a valuable intermediate in organic synthesis, has been approached through several established chemical transformations. These methods often involve the manipulation of acyclic precursors or the ring-opening of heterocyclic compounds.

Reported Preparations of this compound

One of the early reported methods for the preparation of this compound involves the reaction of a suitable precursor with a halopropanoic acid. Specifically, the use of 3-chloropropanoic acid and 3-bromopropanoic acid has been documented for this purpose. Another significant route involves the acid-catalyzed hydrolytic ring-opening of furan (B31954) derivatives. For instance, the treatment of (E)-4-(2-furyl)but-3-enone with an acidic medium can yield 4,7-dioxooctanoic acid, an alternative nomenclature for this compound. rsc.orgrsc.org This particular transformation has been a subject of study to optimize reaction yields and minimize polymer formation. rsc.org

Furthermore, the synthesis of analogs, such as (±)-5-alkyl-4,7-dioxooctanoic acids, has been achieved through the hydration of 5-alkyl-4-oxooct-7-ynoic acids. This method provides a general pathway to access a range of substituted dioxooctanoic acids.

Exploration of Acid-Catalyzed Hydrolytic Opening of Furan Esters in Related Dioxo Acid Synthesis

The acid-catalyzed hydrolytic opening of furan derivatives stands out as a key strategy for the synthesis of 1,4-dicarbonyl compounds, including dioxo acids. A notable example is the conversion of (E)-4-(2-furyl)but-3-enone to 4,7-dioxooctanoic acid. rsc.org Initial reports of this reaction indicated challenges with low yields and significant polymerization. rsc.org However, subsequent research led to the development of a two-phase acidic reaction medium that consistently produces the desired dioxo acid in yields of approximately 50%, with a notable reduction in polymer formation to about 15%. rsc.org

This method's success is contingent on the reaction conditions. For instance, the ring opening of a related compound, 1-(2-furyl)-5-methylhex-1-en-3-one, proceeds in a homogeneous acidic solution with very high yield and without the issue of polymerization. rsc.org The mechanism of this transformation is believed to proceed through the protonation of the furan ring, followed by nucleophilic attack of water and subsequent ring cleavage to form the linear dicarbonyl compound. The choice of solvent and acid catalyst is crucial in directing the reaction towards the desired product and minimizing side reactions.

Electrochemical Hydrogenation of Furan Derivatives in Related Dioxo Acid Synthesis

Electrochemical methods offer an alternative and often milder approach to the reduction of organic compounds. In the context of dioxo acid synthesis, the electrochemical hydrogenation of furylalkenones to their corresponding furylalkylketones has been demonstrated as a viable step. rsc.org Specifically, (E)-4-(2-furyl)but-3-enone can be reduced at a lead cathode in the presence of sodium hydrogen carbonate to yield the saturated ketone. rsc.orgpsu.edu This electrochemical reduction selectively targets the carbon-carbon double bond of the enone system without affecting the furan ring or the carbonyl group. rsc.org

The resulting saturated furan derivative can then be subjected to other transformations, such as oxidative ring-opening, to ultimately furnish the desired dioxo acid. This two-step approach, combining electrochemical reduction with a subsequent ring-opening reaction, provides an alternative strategy to the direct acid-catalyzed hydrolysis of the unsaturated furan precursor.

Intramolecular Aldolizations and Skeletal Rearrangements in Dioxo Acid Analog Formation

The 1,4-dicarbonyl motif present in this compound and its analogs makes them ideal precursors for intramolecular cyclization reactions, particularly aldol (B89426) condensations. The treatment of 5-alkyl-4,7-dioxooctanoic acids with a base, such as aqueous sodium hydroxide, leads to an intramolecular aldol reaction. acs.org This process involves the formation of an enolate at one of the alpha-carbons, which then attacks the other carbonyl group within the same molecule.

The initial aldol addition product, a β-hydroxy ketone, can then undergo dehydration to form a more stable α,β-unsaturated ketone. In the case of 5-alkyl-4,7-dioxooctanoic acids, this intramolecular cyclization exclusively yields cyclopentenone derivatives. acs.orglibretexts.org The regioselectivity of the enolate formation and the subsequent cyclization are governed by the stability of the resulting ring system, with five- and six-membered rings being thermodynamically favored. libretexts.org This strategy is a powerful tool for the construction of cyclic frameworks from linear dioxo acid precursors and has been utilized in the synthesis of various natural products and other complex molecules.

Advanced Synthetic Approaches and Methodological Innovations

The field of organic synthesis is continually evolving, with a strong emphasis on developing more efficient, selective, and environmentally benign methodologies. The synthesis of dioxo acids and their derivatives has benefited from these advancements, particularly through the introduction of novel catalytic systems.

Novel Reaction Conditions and Catalytic Systems in Dioxo Acid Synthesis

Recent research has focused on the development of innovative catalysts to improve the synthesis of dicarbonyl compounds. While not exclusively focused on this compound, these advancements are highly relevant to the broader class of dioxo acids.

Heterogeneous Catalysts: The use of solid-supported catalysts offers significant advantages in terms of ease of separation, reusability, and reduced environmental impact. For the synthesis of related dicarbonyl compounds and their derivatives, several novel heterogeneous catalytic systems have been reported:

Magnetic Nanoparticles: Iron oxide nanoparticles coated with silica (B1680970) and functionalized with molybdic acid (Fe3O4@SiO2–MoO3H) have been developed as a magnetically recyclable nanocatalyst. This system has shown high efficiency in the synthesis of 1,8-dioxo-decahydroacridine derivatives, which are synthesized from 1,3-dicarbonyl precursors.

Metal-Organic Frameworks (MOFs): Copper-based MOFs, such as Cu-BTC, have been employed as efficient heterogeneous catalysts for the synthesis of 1,8-dioxo-octahydro xanthenes, another class of compounds derived from dicarbonyls.

Tungsten-based Catalysts: A tungsten-dioxo single-site heterogeneous catalyst on carbon has been synthesized and characterized, demonstrating its potential in various catalytic transformations.

Organocatalysis: The use of small organic molecules as catalysts (organocatalysis) has emerged as a powerful tool in organic synthesis. Trimesic acid-functionalized chitosan (B1678972) has been reported as a novel and efficient multifunctional organocatalyst for the synthesis of polyhydroquinolines and acridinediones from 1,3-dicarbonyl compounds.

These examples highlight a clear trend towards the use of sophisticated and recyclable catalytic systems to promote the synthesis of complex molecules from dicarbonyl precursors. The principles and catalysts developed in these related areas hold significant promise for future innovations in the synthesis of this compound and its analogs under milder and more sustainable conditions.

Strategies for Mitigating Precipitation Issues During Synthetic Reactions with Dioxo Acids

A significant challenge in the synthesis and handling of dioxo acids is their potential for precipitation from reaction mixtures, which can complicate isolation and reduce yields. Several factors influence precipitation, including reactant concentration, temperature, pH, and the polarity of the solvent system. wikipedia.orgprutor.ai

One effective strategy to manage these issues is the use of a multi-phase reaction medium. For instance, in the synthesis of 4,7-dioxooctanoic acid, a two-phase acidic medium was developed that produced consistent yields of 50% while minimizing the formation of polymeric byproducts. psu.edursc.org This approach helps to keep reactants and products in solution during the reaction, preventing premature precipitation.

Other strategies to mitigate precipitation include:

Solvent Selection : Choosing a solvent or a mixture of solvents where the compound has adequate solubility at the reaction temperature is crucial. prutor.aiopenaccesspub.org The polarity of the solvent can significantly impact the stability of intermediates and the solubility of the final product. acs.orgnih.gov

Temperature Control : Adjusting the reaction temperature can control the solubility of the dioxo acid. While higher temperatures often increase solubility, this is not universally true for all compounds. prutor.ai

pH Adjustment : For acidic compounds, controlling the pH is critical. Dicarboxylic acids can often be solubilized in an aqueous base and then precipitated in a controlled manner by acidification at the end of the reaction. acs.orggoogle.com

Phase-Transfer Catalysis (PTC) : This technique uses a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, to shuttle a reactant between an aqueous phase and an organic phase, facilitating the reaction while potentially avoiding precipitation issues. google.comresearchgate.netacsgcipr.org

Derivatization Strategies of this compound for Research Applications

The functional groups of this compound—two ketones and a carboxylic acid—allow for a variety of chemical modifications, or derivatizations. These strategies are employed to prepare the molecule for specific analytical or biological applications.

Formation of Hydrazone Derivatives for Analytical Quantification

A key application of this compound is its use as an internal standard in newborn screening for the metabolic disorder hepatorenal tyrosinemia. psu.edu The primary biomarker for this disease is succinylacetone, which accumulates in affected individuals. For accurate quantification by tandem mass spectrometry (MS/MS), a stable, labeled internal standard is required. psu.eduresearchgate.net

In this method, this compound is added to the sample and reacts with hydrazine (B178648) hydrate, similar to succinylacetone. psu.edu This reaction forms a stable hydrazone derivative, which is a compound containing a C=N-N functional group. epstem.net The formation of the hydrazone allows for sensitive and specific detection by MS/MS. The instrument is set to monitor a specific mass transition for the derivatized this compound, which has been identified as the transition from a mass-to-charge ratio (m/z) of 169.3 to 151.2. psu.eduresearchgate.net The use of this non-endogenous, structurally similar compound as an internal standard allows for precise correction of any variability in sample extraction or instrument response, ensuring accurate quantification of succinylacetone. psu.edu

Carbodiimide-Mediated Coupling for Conjugation with Bioactive Molecules

The carboxylic acid group of this compound provides a reactive handle for covalent attachment to other molecules, particularly those containing primary amines, such as proteins, peptides, or other therapeutic agents. A widely used method for this conjugation is carbodiimide-mediated coupling. wikipedia.org

Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or N,N'-dicyclohexylcarbodiimide (DCC), are zero-length crosslinkers that facilitate the formation of a stable amide bond between a carboxyl group and an amine. chemistrysteps.comthermofisher.com The reaction proceeds by the activation of the carboxyl group on this compound by the carbodiimide, which forms a highly reactive O-acylisourea intermediate. wikipedia.orgpeptide.com This intermediate is susceptible to nucleophilic attack by a primary amine on the target bioactive molecule, resulting in the formation of an amide bond and the release of a soluble urea (B33335) byproduct. chemistrysteps.compeptide.com

To improve the efficiency and stability of the reaction, especially in aqueous solutions, N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) is often included. gbiosciences.comthermofisher.com EDC reacts with the carboxylic acid and NHS to form a more stable NHS ester. This semi-stable intermediate can then be reacted with the amine-containing molecule in a subsequent step, providing greater control over the conjugation process and minimizing undesirable side reactions. gbiosciences.combiotium.com This strategy allows the 1,3-dicarbonyl moiety of this compound to be linked to biological macromolecules for various research purposes.

Reaction Kinetics and Mechanisms in Water Treatment Processes

The chemical behavior of this compound in water treatment processes is of significant interest due to its potential to form disinfection byproducts (DBPs). As an aliphatic β-dicarbonyl compound, its reactivity is largely dictated by the presence of the dicarbonyl functional group, which influences its reaction pathways with various oxidants used in water purification.

Chlorination

The reaction of this compound with chlorine has been identified as a source of regulated disinfection byproducts, particularly trihalomethanes (THMs) and haloacetic acids (HAAs).

Reaction Kinetics: The chlorination of this compound follows a second-order kinetic model, being first-order with respect to both the reactive sites on the acid and the concentration of chlorine. acs.org The reaction exhibits a rapid initial phase, with a significant portion of the total chloroform (B151607) formation occurring within the first few minutes of contact time. acs.org For instance, at a pH of 8, approximately 53% of the total chloroform yield is formed within the first 5 minutes of the reaction. acs.org The presence of two distinct phases in the reaction kinetics suggests that multiple pathways with different rate-limiting steps contribute to the formation of chloroform. acs.org

Reaction Mechanism: It is hypothesized that the formation of chloroform from this compound proceeds via a haloform-type reaction. acs.org This mechanism is initiated by the enolization of the β-diketone structure, which is stabilized by resonance-assisted hydrogen bonding. The activated α-carbon is then susceptible to electrophilic attack by chlorine.

One proposed pathway involves a double halogenation at the activated α-carbon, which is situated between the two carbonyl groups. This is followed by rapid hydrolysis to produce a halogenated keto intermediate. A subsequent third halogenation at the α-carbon, followed by another hydrolysis step, ultimately yields chloroform. acs.org An alternative pathway could involve chlorine substitutions occurring at the terminal methyl group, leading to the formation of a trichloromethylketone intermediate, which then hydrolyzes to form chloroform. acs.org

Transformation Products: Experimental studies have shown that chloroform is the primary chlorinated byproduct formed during the chlorination of this compound. acs.org Dichloroacetic acid (DCAA) is also formed, but in significantly smaller amounts. acs.org The molar yields of these byproducts are influenced by reaction time and pH. At a pH of 8, after 24 hours of reaction, this compound can lead to a chloroform molar yield of up to 91%. acs.org

Table 1: Molar Yields of Disinfection Byproducts from the Chlorination of this compound at pH 8

| Disinfection Byproduct | Molar Yield after 5 min (%) | Molar Yield after 24 h (%) |

|---|---|---|

| Chloroform | 53 | 91 |

| Dichloroacetic acid (DCAA) | 0.2 | 1.5 |

Data sourced from Dickinson et al. (2009). acs.org

Ozonation, Advanced Oxidation Processes (AOPs), and Photodegradation

While the chlorination of this compound is relatively well-documented, specific research on its reaction kinetics and mechanisms with other common water treatment oxidants such as ozone, hydroxyl radicals (generated in AOPs), and its fate during photodegradation is limited in publicly available scientific literature.

General studies on β-dicarbonyl compounds suggest that they can be susceptible to oxidation by ozone and hydroxyl radicals. ethz.chlib4ri.ch The reaction with ozone can lead to the cleavage of the carbon-carbon bond, potentially forming smaller oxygenated byproducts like carboxylic acids and aldehydes. nih.govresearchgate.netresearchgate.netnih.govpsu.eduacs.org Advanced oxidation processes, which generate highly reactive hydroxyl radicals, are known to react rapidly with a wide range of organic compounds, typically through hydrogen abstraction or addition reactions. openbiotechnologyjournal.comharvard.edumdpi.complos.org Photodegradation, either through direct photolysis or indirect photosensitized reactions, could also contribute to the transformation of this compound, although specific pathways and products are not well-established for this particular compound. researchgate.net

Without specific experimental data on the reaction rates, transformation products, and mechanistic pathways for this compound under these conditions, a detailed analysis comparable to that of chlorination cannot be provided at this time.

Biochemical Interplay and Metabolic Considerations of 5,7 Dioxooctanoic Acid

Dicarboxylic Acids in Metabolic Pathways: A General Overview

Dicarboxylic acids are organic compounds containing two carboxylic acid functional groups. In human metabolism, they are typically formed through the ω-oxidation of fatty acids, a process that occurs in the endoplasmic reticulum of liver and kidney cells. This pathway serves as an alternative to the primary β-oxidation pathway for fatty acid degradation, particularly when there is an excess of circulating fatty acids or when β-oxidation is impaired.

The process begins with the hydroxylation of the terminal methyl group of a fatty acid, followed by successive oxidations to form a dicarboxylic acid. These dicarboxylic acids can then be transported to the mitochondria and peroxisomes for further catabolism via β-oxidation from either end of the molecule. This process shortens the carbon chain, yielding shorter-chain dicarboxylic acids, acetyl-CoA, and succinyl-CoA. Succinyl-CoA can directly enter the citric acid cycle, highlighting the anaplerotic potential of this pathway.

The metabolic significance of dicarboxylic acids becomes more pronounced in certain physiological and pathological states, such as fasting, diabetes, and inborn errors of fatty acid metabolism. Under these conditions, the increased flux of fatty acids to the liver can lead to an upregulation of ω-oxidation and consequently, elevated levels of dicarboxylic acids in circulation and urine (dicarboxylic aciduria).

Potential of 5,7-Dioxooctanoic Acid as a Substrate or Intermediate in Biochemical Processes

Direct evidence detailing the specific role of this compound as a substrate or intermediate in mammalian biochemical processes is not extensively documented in current scientific literature. However, based on its chemical structure, its potential metabolic fate can be inferred from the established pathways for analogous molecules.

This compound is an eight-carbon dicarboxylic acid with two ketone groups at positions 5 and 7. The presence of the dicarboxylic acid structure suggests it could be a substrate for β-oxidation. The ketone groups, particularly the β-keto group at position 5 relative to the carboxylic acid at position 1, and the γ-keto group at position 7, would likely influence its metabolism.

Theoretically, this compound could be metabolized via pathways that handle dicarboxylic acids and keto acids. The β-ketoacyl-CoA thiolase enzyme in the β-oxidation pathway cleaves β-ketoacyl-CoA. It is plausible that this compound, after activation to its CoA ester, could be a substrate for similar enzymatic reactions, potentially yielding acetyl-CoA and a shorter-chain dicarboxylic acid. The stability and reactivity of the diketo structure would be a critical factor in its viability as a metabolic intermediate.

Stability and Reactivity of Dioxo Acids in Physiological Buffers and Biological Matrices

The stability and reactivity of this compound in physiological environments are dictated by its functional groups: two carboxylic acids and two ketones. Physiological buffers, such as bicarbonate and phosphate (B84403) buffers, maintain a pH range of approximately 7.2 to 7.4. uu.nl In this pH range, the carboxylic acid groups of this compound would be deprotonated, existing as carboxylate anions, which increases its water solubility.

The 1,3-dicarbonyl motif (the ketone at position 5 and the carboxyl group at position 1) and the 1,5-dicarbonyl relationship (between the two ketone groups) are reactive centers. 1,3-dicarbonyl compounds are known to be relatively acidic at the central carbon and can exist in equilibrium with their enol tautomers. tcichemicals.com This tautomerization can be influenced by the local chemical environment.

Beta-keto acids are known to be susceptible to decarboxylation, a reaction that is often facilitated by heat but can also occur under physiological conditions, sometimes enzymatically. acs.orgyoutube.com The presence of a ketone group at the beta-position (C-5) relative to one of the carboxyl groups could make this compound prone to decarboxylation, potentially yielding a heptane-2,4-dione (B1265717) derivative. The reactivity of dicarbonyl compounds can also lead to interactions with biological nucleophiles, such as the amine groups in amino acid side chains of proteins, which could lead to the formation of adducts. nih.gov

| Functional Group | Expected Reactivity in Physiological Buffers | Potential Reactions |

|---|---|---|

| Carboxylic Acid | Deprotonated to carboxylate at physiological pH | Acid-base reactions, potential for esterification |

| β-Keto Acid | Susceptible to decarboxylation | Loss of CO2 |

| 1,3-Dicarbonyl | Can undergo keto-enol tautomerization | Nucleophilic attack at carbonyl carbons |

Comparative Analysis with Structurally Related Endogenous Metabolites

To understand the potential biochemical significance of this compound, it is useful to compare it with structurally related endogenous metabolites. Key comparators include other dicarboxylic acids and keto acids that have well-defined metabolic roles.

Adipic Acid and Suberic Acid: These are six- and eight-carbon linear dicarboxylic acids, respectively. Like other dicarboxylic acids, they are products of ω-oxidation of fatty acids. Their primary metabolic role is to be broken down via β-oxidation to provide energy. This compound shares the eight-carbon dicarboxylic acid backbone with suberic acid, suggesting it could also be a substrate for β-oxidation. However, the presence of the ketone groups in this compound distinguishes it and likely imparts different chemical properties and metabolic handling.

Acetoacetic Acid: This is a four-carbon β-keto acid and one of the three ketone bodies produced in the liver during periods of low glucose availability. nih.gov Ketone bodies are crucial energy sources for extrahepatic tissues, including the brain, during fasting or ketogenic states. nih.gov Acetoacetic acid is inherently unstable and can undergo spontaneous decarboxylation to form acetone. acs.org The β-keto acid moiety in this compound suggests a similar potential for instability and decarboxylation.

Alpha-Ketoglutarate: This is a five-carbon dicarboxylic acid with a ketone group at the alpha position relative to one of the carboxyl groups. It is a key intermediate in the citric acid cycle and also plays a central role in amino acid metabolism as a major nitrogen transporter. wikipedia.org While this compound is not an alpha-keto acid, the presence of both keto and dicarboxylic acid functionalities highlights the diverse roles such molecules can play, from energy metabolism to biosynthetic pathways.

| Compound | Carbon Length | Functional Groups | Primary Metabolic Role |

|---|---|---|---|

| This compound | 8 | 2 Carboxylic Acids, 2 Ketones | Hypothesized to be involved in fatty acid metabolism, potential for β-oxidation and decarboxylation |

| Suberic Acid | 8 | 2 Carboxylic Acids | Product of ω-oxidation, substrate for β-oxidation |

| Acetoacetic Acid | 4 | 1 Carboxylic Acid, 1 Ketone (β) | Ketone body, energy source for extrahepatic tissues |

| Alpha-Ketoglutarate | 5 | 2 Carboxylic Acids, 1 Ketone (α) | Citric acid cycle intermediate, nitrogen transport |

Computational Chemistry Approaches for 5,7 Dioxooctanoic Acid Systems

Molecular Modeling and Simulation of 5,7-Dioxooctanoic Acid Reactivity

Molecular modeling and simulation are indispensable techniques for understanding the dynamic nature of this compound and its reactivity. These methods are used to explore the molecule's conformational landscape, which is crucial for determining its chemical behavior.

Ab initio molecular dynamics (AIMD) is a particularly powerful approach that simulates the movement of atoms in a molecule over time based on first-principles quantum mechanical calculations. This method can be applied to this compound to understand its conformational flexibility in different environments, such as in the gas phase versus a condensed phase where intermolecular interactions are significant. For instance, simulations can reveal how hydrogen bonding affects the distribution of conformers, which in turn influences reactivity.

Molecular dynamics (MD) simulations can also be used to study the interfacial properties of systems containing this compound, such as its behavior at the surface of aqueous aerosols. These simulations can provide insights into how the molecule orients itself at an interface and how it interacts with water molecules, which is relevant for understanding its role in atmospheric chemistry.

Table 1: Applications of Molecular Modeling Techniques for this compound

| Modeling Technique | Application | Insights Gained |

|---|---|---|

| Ab Initio Molecular Dynamics (AIMD) | Conformational analysis in gas and condensed phases. | Identifies stable conformers, understands the role of intermolecular forces, and predicts how conformational distributions affect reactivity. |

| Classical Molecular Dynamics (MD) | Simulation of interfacial behavior (e.g., on aerosols). | Probes the structure and properties of organic-coated aqueous systems and calculates parameters like water accommodation factors. |

| Direct Energy Minimization (e.g., using DFT) | Identification of stable molecular configurations. | Locates local minima on the potential energy surface, providing geometries of stable conformers. |

Quantum Chemical Calculations for Electronic Structure and Reaction Energetics of Dioxo Acids

Quantum chemical calculations are fundamental to determining the electronic properties and reaction energetics of dioxo acids like this compound. These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and the energies of different chemical states.

Methods such as Density Functional Theory (DFT) and coupled-cluster theory (e.g., CCSD(T)) are employed to study the interactions between dioxo acids and other chemical species. For example, these calculations can determine the binding energies and geometries of clusters formed between this compound, sulfuric acid, and ammonia, which is critical for understanding its potential role in atmospheric aerosol formation.

These calculations provide access to key energetic parameters that govern chemical reactions. By locating transition state structures and calculating their energies relative to the reactants and products, it is possible to determine activation energies and reaction enthalpies. This information is vital for predicting reaction rates and understanding reaction mechanisms at a molecular level. The electronic structure also reveals important properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are key to understanding chemical reactivity and spectroscopic properties.

Table 2: Predicted Electronic and Structural Properties of this compound

| Property | Description | Predicted Value / Application |

|---|---|---|

| Molecular Geometry | Bond lengths, bond angles, and dihedral angles. | Optimized 3D structure for use in further simulations. |

| Thermochemical Data | Enthalpy of formation, Gibbs free energy. | Predicts reaction spontaneity and equilibrium constants. |

| HOMO/LUMO Energies | Energies of the highest occupied and lowest unoccupied molecular orbitals. | Indicates susceptibility to nucleophilic/electrophilic attack and predicts electronic transition energies. |

| Partial Atomic Charges | Distribution of electron density across the molecule. | Identifies reactive sites (e.g., electrophilic carbonyl carbons, acidic protons). |

| Vibrational Frequencies | Frequencies of molecular vibrations. | Predicts infrared (IR) and Raman spectra for compound identification. |

Predictive Modeling for Byproduct Formation and Environmental Fate of Dioxo Acids

Predictive modeling combines computational chemistry with environmental science to forecast the potential for byproduct formation and the environmental lifecycle of dioxo acids. Such models are crucial for chemical risk assessment and understanding the environmental impact of these compounds.

The formation of byproducts from reactions involving this compound can be predicted using machine learning models trained on experimental reaction data. These models can identify relationships between reactant structures and reaction outcomes, helping to forecast the likely yield of desired products and the formation of unintended byproducts.

Multimedia fate and exposure models are used to simulate the distribution and persistence of organic acids in the environment. These models consider various environmental compartments (air, water, soil, sediment) and the chemical processes that govern transfer between them, such as partitioning and degradation. For an ionizable compound like this compound, these models must account for its acid dissociation constant (pKa) and the pH of the surrounding environment, as ionization significantly affects properties like water solubility and sorption to soil and sediment. The models can predict key environmental indicators such as residence time and bioavailability.

Table 3: Parameters in Environmental Fate Modeling for this compound

| Parameter | Description | Relevance to Environmental Fate |

|---|---|---|

| Acid Dissociation Constant (pKa) | The equilibrium constant for the dissociation of the carboxylic acid proton. | Determines the degree of ionization at a given environmental pH, affecting solubility and sorption. |

| Octanol-Water Partition Coefficient (Kow) | Ratio of a chemical's concentration in octanol (B41247) versus water at equilibrium. | Indicates potential for bioaccumulation in fatty tissues. |

| Sorption Coefficient (Kd) | Measures the tendency of a chemical to bind to soil or sediment. | Influences mobility in terrestrial and aquatic systems; affected by pH for ionizable compounds. |

| Henry's Law Constant | The ratio of a chemical's partial pressure in air to its concentration in water. | Determines the likelihood of volatilization from water bodies. |

| Degradation Half-Life | The time required for half of the chemical to be degraded by processes like hydrolysis or biodegradation. | Indicates the persistence of the compound in different environmental compartments. |

Advanced Applications in Chemical Research Involving 5,7 Dioxooctanoic Acid

Utilization in Environmental Chemistry Research

The presence and transformation of organic compounds in the environment are of paramount interest to environmental chemists. 5,7-Dioxooctanoic acid has emerged as a compound of interest in this field, particularly in the context of water quality and the fate of organic matter during disinfection processes.

Investigating Disinfection Byproduct Formation Mechanisms from Dioxo Acid Precursors

Water disinfection, a critical process for ensuring public health, can lead to the formation of potentially harmful disinfection byproducts (DBPs) through the reaction of disinfectants, such as chlorine, with natural organic matter (NOM) present in water sources. fiveable.meiwaponline.com Research has identified this compound as a precursor to the formation of certain DBPs. fiveable.metandfonline.com Specifically, it has been implicated in the generation of Dichloroacetic acid (DCAA) and Chloroform (B151607) (CHCl3), two regulated classes of DBPs. iwaponline.comscispace.comresearchgate.net

The mechanism of DBP formation from this compound involves a series of reactions initiated by the chlorination of the dicarbonyl compound. tandfonline.com A proposed pathway suggests that the reaction can lead to the formation of both DCAA and CHCl3, highlighting the role of β-dicarbonyl structures within NOM as significant contributors to DBP formation. tandfonline.comresearchgate.net Studies using model compounds like this compound are crucial for elucidating these complex reaction mechanisms and for developing strategies to mitigate DBP formation in drinking water. fiveable.me

| Precursor Compound | Disinfectant | Resulting Disinfection Byproducts (DBPs) | Significance |

|---|---|---|---|

| This compound | Chlorine | Dichloroacetic acid (DCAA), Chloroform (CHCl3) | Contributes to the understanding of DBP formation from natural organic matter. |

Role as a Model Compound in Studies of Organic Pollutant Transformation

While this compound serves as a model for natural organic matter precursors in DBP formation studies, its application as a model compound for investigating the transformation of other organic pollutants is not extensively documented in the available scientific literature. Research in this area tends to focus on more ubiquitous and regulated pollutants.

Contributions to Synthetic Organic Chemistry Method Development

The unique structural features of β-dicarbonyl compounds make them valuable building blocks in organic synthesis. fiveable.mepressbooks.pub They can be used to construct complex molecular architectures through a variety of chemical transformations. fiveable.me

Exploration as a Building Block for Complex Organic Molecules

The utility of β-keto acids and their derivatives in the synthesis of complex organic molecules is well-established. researchgate.netorganic-chemistry.org These compounds can serve as versatile intermediates for the formation of new carbon-carbon bonds. fiveable.me However, specific examples of this compound being employed as a primary building block for the synthesis of complex natural products or other intricate organic molecules are not prominently featured in peer-reviewed publications. The focus of synthetic chemistry research often lies with more readily available or functionally diverse dicarbonyl compounds. nih.govresearchgate.net

Design and Synthesis of Derivatives for Specific Research Applications

The derivatization of dicarbonyl compounds is a common strategy to modify their properties for specific applications, such as enhancing their analytical detection or altering their biological activity. researchgate.netoup.comnih.gov While general methods for the derivatization of dicarbonyls are known, the design and synthesis of derivatives of this compound for targeted research applications have not been a significant focus of published research.

Applications in Analytical Methodology Development for Biochemical Studies

In the realm of biochemical analysis, the accuracy and reliability of quantitative methods are paramount. Internal standards are crucial components of such methods, used to correct for variations in sample processing and instrumental analysis. This compound has found a specific and critical application in this context.

The compound is utilized as an internal standard in tandem mass spectrometry (MS/MS) methods for the newborn screening of Tyrosinemia type I. nih.govhrsa.govphe.org.ukbabysfirsttest.org This inherited metabolic disorder is characterized by the accumulation of toxic metabolites, including succinylacetone. hrsa.govbabysfirsttest.org Early diagnosis and treatment are essential to prevent severe liver and kidney damage. hrsa.gov

In the analytical procedure, this compound is added to dried blood spot samples. nih.gov Its chemical similarity to the target analyte, succinylacetone, allows it to mimic the behavior of succinylacetone during sample extraction, derivatization, and ionization in the mass spectrometer. By comparing the signal of the analyte to the known concentration of the internal standard, a precise and accurate quantification of succinylacetone can be achieved. nih.govresearchgate.net This application underscores the importance of this compound in clinical diagnostics and preventive medicine.

| Application Area | Analytical Technique | Role of this compound | Target Analyte | Clinical Significance |

|---|---|---|---|---|

| Newborn Screening | Tandem Mass Spectrometry (MS/MS) | Internal Standard | Succinylacetone | Diagnosis of Tyrosinemia type I |

Development of Internal Standards for Metabolite Quantification in Research Settings

In quantitative analysis, particularly in complex biological matrices like blood or urine, internal standards are crucial for correcting for the loss of analyte during sample preparation and for variations in instrument response. An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample. This compound has been identified as a suitable internal standard for the quantification of succinylacetone. nih.govservice.gov.uk

Succinylacetone is a pathognomonic marker for HT1, and its accurate quantification is essential for newborn screening and monitoring of treatment efficacy. nih.govservice.gov.uk Researchers have developed and utilized this compound as an internal standard in methods for quantifying succinylacetone from various biological samples, including dried blood spots and urine. nih.govservice.gov.ukovid.com

The analytical methods typically involve the derivatization of both succinylacetone and the internal standard, this compound, to enhance their detection by mass spectrometry or fluorescence detectors. nih.govservice.gov.ukovid.com For instance, in tandem mass spectrometry (MS/MS) methods, a known concentration of this compound is added to the sample at the beginning of the extraction process. ovid.com The ratio of the signal from the succinylacetone derivative to the signal from the this compound derivative is then used to calculate the concentration of succinylacetone in the original sample. This ratiometric measurement corrects for variations that can occur during the analytical process, thereby improving the accuracy and precision of the results.

One established method involves the extraction of succinylacetone and the added this compound from dried blood spots using a solvent mixture containing hydrazine (B178648) hydrate. ovid.com The hydrazine reacts with both the analyte and the internal standard to form hydrazone derivatives, which are then analyzed by tandem mass spectrometry. ovid.com A specific mass transition is monitored for the derivatized this compound (m/z 169.3 → 151.2) to serve as the internal standard for the quantification of the derivatized succinylacetone. ovid.com

Similarly, for the analysis of succinylacetone in urine, a high-performance liquid chromatography (HPLC) method with fluorescence detection has been developed. nih.gov In this method, both succinylacetone and its homolog, this compound (used as the internal standard), are extracted from the urine, derivatized with pyrenebutyric hydrazide, and then separated and detected. nih.gov The use of this compound as an internal standard in these assays is a critical component for ensuring the reliability of the quantitative data.

Assay Development and Validation for Analytical Research Purposes

The development of a robust and reliable analytical assay is a multi-step process that includes validation to ensure the method is fit for its intended purpose. The use of this compound as an internal standard has been integral to the validation of assays for succinylacetone quantification. The validation of these assays assesses several key performance characteristics, including linearity, precision, accuracy (recovery), and the limits of detection and quantification.

Linearity: The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample. In the context of succinylacetone quantification using this compound as an internal standard, the linearity of the assay is established by analyzing samples with known concentrations of succinylacetone.

In a tandem mass spectrometry method for the analysis of succinylacetone in dried blood spots, the calibration curve was found to be linear over a concentration range of 1 to 100 µmol/L. ovid.com

For an HPLC method with fluorescence detection for succinylacetone in urine, the calibration curves were linear over a range of 0.025 to 100 µmol/L. nih.gov

Precision and Accuracy (Recovery): Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. Accuracy, often assessed through recovery studies, refers to the closeness of the measured value to the true value.

The following table summarizes the precision and recovery data from a study validating a tandem mass spectrometry method for succinylacetone in dried blood spots, which utilized this compound as the internal standard. ovid.com

| Succinylacetone Concentration (µmol/L) | Intra-assay Precision (CV, %) | Inter-assay Precision (CV, %) | Recovery (%) |

| 2 | 10.2 | 12.5 | 72 |

| 10 | 6.8 | 8.1 | 78 |

| 50 | 4.6 | 5.8 | 80 |

In another study using HPLC with fluorescence detection for urine samples, the within- and between-day variations were reported to be less than 5%. nih.gov

Limits of Detection (LOD) and Quantification (LOQ): The limit of detection is the lowest concentration of an analyte in a sample that can be reliably detected, while the limit of quantification is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

For the tandem mass spectrometry method, the lower limit of detection for succinylacetone was 0.1 µmol/L, and the lower limit of quantification was 0.5 µmol/L. ovid.com

The validation data from these studies demonstrate that the use of this compound as an internal standard contributes to the development of accurate, precise, and sensitive assays for the quantification of succinylacetone. While the documented application of this compound in assay development and validation is specific to this particular analyte, the principles and methodologies can be applied to the development of other quantitative assays in analytical research.

Q & A

Q. What established synthetic protocols are available for 5,7-Dioxooctanoic acid, and what are their critical reaction parameters?

- Methodological Answer : A common route involves acid-catalyzed hydrolytic ring-opening of furan derivatives. For example, furan ester intermediates (e.g., from Wittig reactions) can be hydrolyzed under acidic conditions to yield this compound with ~62% efficiency, as demonstrated in Scheme 4 of Dasari and La Clair (2017) . Key parameters include controlled pH (<2) and temperature (60–80°C) to avoid side reactions like aldol condensation. Chlorination studies (e.g., Figure 2.5 in Dickenson et al., 2008) further highlight the need for inert atmospheres to prevent decomposition .

Q. Which analytical techniques are essential for confirming the identity and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS) are critical. For novel compounds, ensure full spectral characterization (¹H, ¹³C NMR, HRMS) and cross-reference with known analogs. Purity should be validated via High-Performance Liquid Chromatography (HPLC) with UV detection, as per guidelines for new compound documentation in Beilstein Journal of Organic Chemistry . Known compounds require literature comparison, while novel derivatives demand elemental analysis .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : While specific safety data for this compound are limited, analogs like 3-hydroxyoctanoic acid suggest handling under fume hoods with PPE (gloves, goggles) due to potential skin/eye irritation . Flammability risks (common for dicarbonyl compounds) necessitate storage in airtight containers away from ignition sources .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data for this compound derivatives?

- Methodological Answer : Use statistical frameworks like linear regression to assess data consistency (e.g., Fig. 1 in pediatric clinical chemistry studies) . For conflicting NMR peaks, variable-temperature NMR or deuterated solvent swaps can clarify dynamic equilibria. Outliers in quantitative analyses (e.g., SUAC concentrations) should be excluded if outside 99% confidence intervals .

Q. What strategies mitigate decomposition or side reactions during this compound synthesis?

- Methodological Answer : Stabilize the 1,4-dicarbonyl moiety by avoiding prolonged exposure to basic conditions, which may trigger aldol condensation. Acidic hydrolysis (e.g., H₂SO₄ catalysis) minimizes side reactions, as shown in Paal–Knorr probe synthesis . For storage, lyophilize and store at –20°C under nitrogen to prevent oxidation .

Q. How does this compound’s reactivity vary under electrochemical vs. thermal conditions?

- Methodological Answer : Electrochemical hydrogenation of furan precursors (e.g., 4-(2-furyl)but-3-enone) selectively reduces α,β-unsaturated ketones without disrupting the dicarbonyl system, whereas thermal methods risk over-reduction . Controlled-potential electrolysis in aprotic solvents (e.g., acetonitrile) preserves functionality .

Q. What experimental designs are optimal for studying this compound’s environmental degradation pathways?

- Methodological Answer : Simulate natural conditions using advanced oxidation processes (AOPs) like UV/H₂O₂, monitoring intermediates via LC-MS. Chlorination studies (e.g., Dickenson et al., 2008) recommend pH-controlled batch reactors to track byproduct formation (e.g., halogenated derivatives) .

Data Analysis & Reproducibility

Q. How should researchers design assays to ensure reproducibility in this compound studies?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Document reaction conditions (solvent, catalyst loading, temperature) in detail, as per Reviews in Analytical Chemistry guidelines . Include negative controls (e.g., reagent-only blanks) to identify background interference.

Q. What statistical methods validate quantitative assays for this compound in complex matrices?

- Methodological Answer : Use linear regression with correlation coefficients (R² >0.99) for calibration curves. For inter-laboratory variability, apply Grubbs’ test to exclude outliers, and report results as mean ± SD across triplicates . Normalize data against internal standards (e.g., deuterated analogs) to correct matrix effects .

Q. How can conflicting bioactivity data for this compound derivatives be reconciled?

- Methodological Answer : Perform meta-analyses of dose-response curves, accounting for variables like cell line specificity or assay sensitivity. Cross-validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. cellular assays) . Transparently report all raw data in supplementary materials to enable independent verification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.